molecular formula C5H8N4O2 B13105340 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide CAS No. 859154-20-4

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide

Cat. No.: B13105340
CAS No.: 859154-20-4
M. Wt: 156.14 g/mol
InChI Key: YVRDHJZOSCIVOU-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide is a heterocyclic compound that belongs to the oxadiazole familyThe presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various research domains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium. This reaction proceeds at ambient temperature and yields the desired oxadiazole derivative .

Industrial Production Methods: This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A regioisomer with similar biological activities but different chemical properties.

    1,3,4-Oxadiazole: Another regioisomer known for its antimicrobial and anticancer properties.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications

Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

859154-20-4

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetohydrazide

InChI

InChI=1S/C5H8N4O2/c1-3-7-5(11-9-3)2-4(10)8-6/h2,6H2,1H3,(H,8,10)

InChI Key

YVRDHJZOSCIVOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC(=O)NN

Origin of Product

United States

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